molecular formula C19H23F2N5 B12266770 4-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine

4-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B12266770
M. Wt: 359.4 g/mol
InChI Key: CQKSXRMONQVJRT-UHFFFAOYSA-N
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Description

4-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine core substituted with piperazine and pyrrolidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine typically involves multi-step organic reactions. One common approach is to start with the pyrimidine core and introduce the piperazine and pyrrolidine groups through nucleophilic substitution reactions. The reaction conditions often involve the use of solvents like dichloromethane (DCM) and catalysts such as lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the pyrimidine core.

Scientific Research Applications

4-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer and infectious diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. This compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with piperazine and pyrrolidine substitutions. Examples include:

Uniqueness

What sets 4-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine apart is its specific substitution pattern, which can confer unique biological activities and chemical reactivity. The presence of the difluorophenyl group, in particular, can enhance its binding affinity to certain biological targets and improve its pharmacokinetic properties .

Properties

Molecular Formula

C19H23F2N5

Molecular Weight

359.4 g/mol

IUPAC Name

4-[4-[(3,5-difluorophenyl)methyl]piperazin-1-yl]-2-pyrrolidin-1-ylpyrimidine

InChI

InChI=1S/C19H23F2N5/c20-16-11-15(12-17(21)13-16)14-24-7-9-25(10-8-24)18-3-4-22-19(23-18)26-5-1-2-6-26/h3-4,11-13H,1-2,5-10,14H2

InChI Key

CQKSXRMONQVJRT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)CC4=CC(=CC(=C4)F)F

Origin of Product

United States

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